molecular formula C17H22N8O B6761876 4-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide

4-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6761876
M. Wt: 354.4 g/mol
InChI Key: DEPOHQAYGHFSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyridine moiety is a key structural component, known for its wide range of applications in medicinal chemistry and pharmaceutical research .

Mechanism of Action

The mechanism of action of 4-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-22-13-19-15(21-22)10-18-17(26)24-8-6-23(7-9-24)11-14-12-25-5-3-2-4-16(25)20-14/h2-5,12-13H,6-11H2,1H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPOHQAYGHFSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CNC(=O)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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